crystal structure analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
crystal structure analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
An In-Depth Technical Guide to the Crystal Structure Analysis and Supramolecular Chemistry of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime
Executive Summary & Chemical Context
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 23890-08-6; Molecular Formula: C₁₂H₁₃N₃O) is a highly privileged heterocyclic scaffold utilized extensively in rational drug design and agrochemical development[1]. The pyrazole-oxime motif serves as a critical pharmacophore, frequently acting as a potent hydrogen-bond donor/acceptor in the active sites of Succinate Dehydrogenase (SDH) and Epidermal Growth Factor Receptors (EGFR)[2][3].
From a structural chemistry perspective, validating the 3D conformation of this molecule via Single-Crystal X-ray Diffraction (SCXRD) is paramount. The crystallographic analysis definitively resolves the E vs Z stereoisomerism of the oxime (C=N–OH) group and quantifies the steric-induced torsion between the N1-phenyl ring and the pyrazole core—a dihedral angle that typically approaches 68.4° in the parent aldehyde to alleviate clashes with the 5-methyl substituent[4].
Conformational Dynamics & Supramolecular Causality
The solid-state architecture of pyrazole oximes is not random; it is a highly deterministic system driven by competing intermolecular forces.
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Primary Driving Force (Hydrogen Bonding): The oxime hydroxyl group (–OH) is a strong hydrogen-bond donor. In the crystal lattice, it typically seeks the most basic acceptor available—often the pyrazole N2 atom or an adjacent oxime nitrogen. This O–H···N interaction dictates whether the molecules assemble into centrosymmetric inversion dimers or extended 1D polymeric chains[5][6].
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Secondary Stabilization (π-System Interactions): The N1-phenyl ring, while sterically twisted out of the pyrazole plane, provides a broad surface for weak C–H···π and face-to-face π–π stacking interactions, cross-linking the primary hydrogen-bonded chains into a cohesive 3D lattice[4][5].
Figure 1: Causative logic of supramolecular lattice formation via H-bonding.
Self-Validating Experimental Protocol: SCXRD Workflow
To accurately map the electron density and hydrogen-bonding network of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, the following rigorously controlled crystallographic workflow must be executed.
Step 1: Thermodynamic Crystal Growth
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Procedure: Dissolve 50 mg of the purified oxime in a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v). Allow the solution to undergo slow evaporation at 298 K in a vibration-free environment.
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Causality: A binary solvent system balances solubility and volatility. Hexane acts as an antisolvent that slowly increases in relative concentration as the more volatile ethyl acetate evaporates. This prevents kinetic trapping and amorphous precipitation, driving the system toward thermodynamic equilibrium to yield diffraction-quality single crystals.
Step 2: Cryogenic Data Acquisition
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Procedure: Select a crystal (approx. 0.25 × 0.20 × 0.15 mm), coat it in paratone-N oil, and mount it on a glass fiber. Flash-cool the sample to 113 K using a liquid nitrogen cryostream. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å)[5].
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Causality: Cryocooling to 113 K drastically reduces the thermal diffuse scattering and Debye-Waller (atomic displacement) factors. This thermal dampening is absolutely critical for resolving the low-electron-density oxime hydrogen atom, which is required to map the O–H···N network accurately[5][6].
Step 3: Structure Solution and Refinement
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Procedure: Solve the phase problem using direct methods (SHELXT) and refine the structural model via full-matrix least-squares on F2 (SHELXL).
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Causality in Hydrogen Treatment: Carbon-bound hydrogen atoms (C–H) must be placed in calculated positions and refined using a riding model (e.g., Uiso(H)=1.2Ueq(C) ) because their bond lengths are highly predictable[5]. Conversely, the oxime O–H proton should be located from the difference Fourier map and refined freely. The O–H bond length is highly variable and directly proportional to the strength of the intermolecular hydrogen bond it participates in.
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Self-Validation: The protocol validates itself through refinement metrics. An internal agreement factor ( Rint ) < 0.05 confirms the symmetry and quality of the raw data. A final Goodness-of-Fit (GoF) approaching 1.00, coupled with an R1 value < 0.05, mathematically proves that the proposed structural model perfectly accounts for the observed diffraction data[5][6].
Figure 2: Analytical workflow for Single-Crystal X-ray Diffraction (SCXRD).
Quantitative Crystallographic Data
Based on the established crystallographic behavior of closely related 1-phenylpyrazole-4-carbaldehyde oxime derivatives, the quantitative parameters summarized below represent the standard validated metrics expected for this compound class[5][6].
Table 1: Representative Crystallographic Parameters for Pyrazole-4-Carbaldehyde Oximes
| Parameter | Value / Description | Validation Significance |
| Chemical Formula | C₁₂H₁₃N₃O | Confirms molecular identity. |
| Formula Weight | 215.25 g/mol | Base metric for density calculations. |
| Crystal System | Monoclinic | Indicates the fundamental lattice symmetry[5]. |
| Space Group | P21/c or P21/n | Typical for centrosymmetric dimer formation[5]. |
| Temperature | 113 K | Ensures minimal thermal atomic displacement[6]. |
| Radiation | Mo Kα ( λ = 0.71073 Å) | High-energy penetration for precise heavy/light atom resolution[5]. |
| Z (Molecules/Cell) | 4 | Confirms packing efficiency and asymmetric unit size. |
| Final R1 Index | < 0.050 | Validates that the model matches the experimental data[5]. |
| Goodness-of-Fit (GoF) | ~ 1.00 - 1.06 | Statistically validates the weighting scheme of the refinement[5]. |
